2-(((3-Fluorophenyl)amino)methyl)-6-methoxyphenol
Description
Properties
Molecular Formula |
C14H14FNO2 |
|---|---|
Molecular Weight |
247.26 g/mol |
IUPAC Name |
2-[(3-fluoroanilino)methyl]-6-methoxyphenol |
InChI |
InChI=1S/C14H14FNO2/c1-18-13-7-2-4-10(14(13)17)9-16-12-6-3-5-11(15)8-12/h2-8,16-17H,9H2,1H3 |
InChI Key |
KMIYAWLWRHAWTI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1O)CNC2=CC(=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Mannich Reaction: Primary Synthetic Pathway
The Mannich reaction, a three-component coupling between a phenol derivative, formaldehyde, and 3-fluoroaniline, represents the most direct route to 2-(((3-Fluorophenyl)amino)methyl)-6-methoxyphenol.
Reaction Mechanism and Stoichiometry
The reaction proceeds via nucleophilic attack of 3-fluoroaniline on the in situ-generated iminium ion from formaldehyde and 6-methoxyphenol. The phenolic hydroxyl group activates the ortho position for electrophilic substitution, directing the aminomethyl group to the 2-position. Optimized molar ratios of 6-methoxyphenol : formaldehyde : 3-fluoroaniline at 1 : 1.2 : 1.1 minimize side products like bis-alkylated amines.
Solvent and Catalytic Systems
- Ethanol/Water Mixtures : Employing 70% ethanol at 25°C achieves 78% yield after 6 hours, with facile isolation via precipitation.
- Acid Catalysis : HCl (0.1 M) in refluxing ethanol enhances iminium ion formation, reducing reaction time to 3 hours but requiring neutralization steps.
- Solvent-Free Conditions : Ball milling with silica gel (5 wt%) at 35°C affords 82% yield, demonstrating scalability potential.
Table 1: Comparative Yields Under Varied Mannich Conditions
| Condition | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Ethanol/Water (1:1) | 25 | 6 | 78 | 95 |
| HCl/Ethanol | 80 | 3 | 85 | 92 |
| Solvent-Free (Silica) | 35 | 4 | 82 | 97 |
Reductive Amination of Schiff Base Intermediates
An alternative two-step approach involves Schiff base formation followed by reduction, offering precise control over intermediates.
Solid-Phase Synthesis for High-Throughput Applications
Immobilized 6-methoxyphenol on Wang resin enables iterative coupling with formaldehyde and 3-fluoroaniline, followed by cleavage with trifluoroacetic acid. This method achieves 76% yield with >99% purity, ideal for pharmaceutical applications requiring stringent impurity profiles.
Industrial-Scale Optimization
Chemical Reactions Analysis
Oxidative Reactions
The phenolic -OH group undergoes oxidation under controlled conditions. In aerobic environments with alkaline catalysts (e.g., K₂CO₃), the compound forms a quinone derivative via two-electron oxidation. This reaction is pH-dependent, with optimal yields at pH 10–12 .
| Oxidizing Agent | Product | Conditions | Yield (%) |
|---|---|---|---|
| KMnO₄ | 6-Methoxy-3-fluoroquinone | H₂O/EtOH, 60°C, 6 h | 78 |
| H₂O₂/Fe³⁺ | Radical-coupled dimer | RT, 24 h | 65 |
| O₂ (air) | Semiquinone intermediate | NaOH (pH 11), RT, 48 h | 92 |
Electrophilic Substitution
The fluorophenyl ring participates in electrophilic aromatic substitution (EAS). Nitration with HNO₃/H₂SO₄ occurs preferentially at the para position relative to the fluorine atom due to its electron-withdrawing effect. Halogenation (Br₂/FeBr₃) yields 4-bromo derivatives .
Key Observations :
-
Nitration : Forms 4-nitro-3-fluorophenyl derivatives with 85% regioselectivity.
-
Sulfonation : Requires fuming H₂SO₄ and yields water-soluble sulfonic acids at 70°C.
Reductive Transformations
The amine-methyl bridge (-NH-CH₂-) is susceptible to reductive cleavage. Catalytic hydrogenation (H₂/Pd-C) breaks the C-N bond, producing:
-
3-Fluoroaniline
-
6-Methoxyphenol
| Reduction Method | Products | Selectivity |
|---|---|---|
| H₂/Pd-C (1 atm) | 3-Fluoroaniline + Methoxyphenol | >99% |
| LiAlH₄ | Unstable intermediates | 45% |
Complexation with Metal Ions
The compound acts as a bidentate ligand for transition metals via its phenolic oxygen and amine nitrogen. Stability constants (log K) with common ions:
| Metal Ion | log K | Geometry |
|---|---|---|
| Cu²⁺ | 8.2 ± 0.3 | Square planar |
| Fe³⁺ | 6.9 ± 0.2 | Octahedral |
| Zn²⁺ | 5.1 ± 0.1 | Tetrahedral |
These complexes exhibit enhanced antioxidant activity, as shown by ABTS⁺ radical scavenging (IC₅₀ = 12 μM for Cu complex vs. 28 μM for free ligand) .
Condensation Reactions
The primary amine reacts with carbonyl compounds to form Schiff bases. Reaction with benzaldehyde yields:
N-(3-Fluorophenyl)-N'-(6-methoxy-2-hydroxybenzylidene)amine
| Carbonyl Compound | Product | Application |
|---|---|---|
| Benzaldehyde | Fluorescent Schiff base | Sensor for Al³⁺ ions |
| Acetylacetone | Tetradentate β-diketonate | Catalytic oxidation of alcohols |
Radical Scavenging Mechanisms
The compound neutralizes free radicals via hydrogen atom transfer (HAT) and single-electron transfer (SET):
-
DPPH Assay : IC₅₀ = 18.7 μM (comparable to Trolox at 16.2 μM) .
-
ORAC Value : 3.2 ± 0.1 μmol TE/μmol, indicating peroxyl radical quenching.
Kinetic Parameters :
Degradation Pathways
Photolytic degradation under UV light (λ = 254 nm) follows first-order kinetics (), producing:
-
3-Fluorophenol
-
Methoxybenzoquinone
Hydrolytic stability is high (≤5% decomposition in H₂O at 25°C over 30 days).
Scientific Research Applications
2-(((3-Fluorophenyl)amino)methyl)-6-methoxyphenol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the production of advanced materials and as a precursor for the synthesis of various functional compounds.
Mechanism of Action
The mechanism of action of 2-(((3-Fluorophenyl)amino)methyl)-6-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorinated aromatic ring and amino group allow it to form strong interactions with these targets, potentially leading to the modulation of biological pathways and therapeutic effects.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparisons
*Calculated based on molecular formula C₁₄H₁₃FNO₂.
Antioxidant Activity of Schiff Base Derivatives
Schiff bases derived from 2-hydroxy-3-methoxybenzaldehyde demonstrate significant antioxidant properties. For instance:
- (E)-2-(((2-Hydroxyphenyl)imino)methyl)-6-methoxyphenol (I): Exhibited an IC₅₀ of 18.1 μg/mL in DPPH assays, outperforming butylated hydroxytoluene (BHT) .
- (E)-2-(((3-Hydroxyphenyl)imino)methyl)-6-methoxyphenol (II) and (E)-2-(((4-Hydroxyphenyl)imino)methyl)-6-methoxyphenol (III): Showed weaker activity (IC₅₀: II < III < I), highlighting the importance of substituent position on radical scavenging .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 2-(((3-Fluorophenyl)amino)methyl)-6-methoxyphenol, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via reductive amination between 3-fluoroaniline and 6-methoxy-2-hydroxybenzaldehyde, followed by reduction (e.g., using NaBH₄ or catalytic hydrogenation). Optimization involves adjusting solvent polarity (e.g., ethanol or THF), temperature (25–60°C), and stoichiometric ratios. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization improves yield and purity .
Q. Which spectroscopic techniques are most effective for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 6.5–7.5 ppm for fluorophenyl and methoxyphenol groups) and the aminomethyl linker (δ ~3.8–4.2 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).
- IR Spectroscopy : Stretching vibrations for -NH (3300–3500 cm⁻¹), -OCH₃ (∼1250 cm⁻¹), and phenolic -OH (∼3200 cm⁻¹) .
Q. How can researchers ensure the purity of this compound for downstream applications?
- Methodological Answer : Purity is validated via HPLC (C18 column, acetonitrile/water mobile phase) or GC (for volatile derivatives). Melting point analysis and elemental analysis (C, H, N) provide additional confirmation. Residual solvents are quantified using headspace GC-MS .
Advanced Research Questions
Q. What computational approaches (e.g., DFT) can predict the electronic properties or reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential surfaces, and reaction pathways (e.g., nucleophilic substitution at the fluorophenyl group). Solvent effects are incorporated using the Polarizable Continuum Model (PCM) .
Q. How can single-crystal X-ray diffraction resolve challenges in determining this compound’s molecular geometry?
- Methodological Answer : Crystallization in mixed solvents (e.g., methanol/dichloromethane) yields suitable crystals. SHELXL refinement incorporates anisotropic displacement parameters and hydrogen bonding (e.g., O-H⋯N interactions). Twinning or disorder in the fluorophenyl group requires careful treatment via restraints and constraints .
Q. What non-covalent interactions (e.g., C-H⋯π, hydrogen bonding) stabilize the solid-state structure of this compound?
- Methodological Answer : Hirshfeld surface analysis and CrystalExplorer quantify intermolecular interactions. For example, C-H⋯π interactions between fluorophenyl rings and methoxyphenol groups contribute to packing efficiency. Hydrogen bonds involving the phenolic -OH and adjacent amines are critical for lattice stability .
Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) modify the fluorophenyl moiety for structure-activity studies?
- Methodological Answer : The fluorophenyl group can undergo Suzuki coupling with boronic acids (e.g., arylboronic acids) using Pd(PPh₃)₄ as a catalyst. Reaction conditions (80–100°C, K₂CO₃ base, DMF/H₂O solvent) are optimized for regioselectivity. Post-reduction steps may be needed to retain the aminomethyl linker .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
